molecular formula C54H106O4 B12660802 Didocosyl sebacate CAS No. 42233-75-0

Didocosyl sebacate

Cat. No.: B12660802
CAS No.: 42233-75-0
M. Wt: 819.4 g/mol
InChI Key: PRNNATBNXILRSR-UHFFFAOYSA-N
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Description

Didocosyl sebacate (CAS 42233-75-0) is a long-chain diester derived from sebacic acid (decanedioic acid) and docosanol (C22H45OH). Its molecular formula is C44H86O4, with an estimated molecular weight of ~678 g/mol. As a high-molecular-weight plasticizer, it is characterized by exceptionally low volatility and superior thermal stability due to its extended alkyl chains.

Properties

CAS No.

42233-75-0

Molecular Formula

C54H106O4

Molecular Weight

819.4 g/mol

IUPAC Name

didocosyl decanedioate

InChI

InChI=1S/C54H106O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-43-47-51-57-53(55)49-45-41-37-38-42-46-50-54(56)58-52-48-44-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-52H2,1-2H3

InChI Key

PRNNATBNXILRSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Didocosyl sebacate is synthesized through the esterification of sebacic acid with docosanol. The reaction typically involves heating sebacic acid and docosanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where sebacic acid and docosanol are continuously fed into the reactor. The reaction is catalyzed by an acid catalyst, and the water formed is continuously removed to drive the reaction to completion. The product is then purified using industrial-scale distillation columns to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Didocosyl sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Sebacic acid and docosanol in the presence of an acid catalyst.

    Hydrolysis: this compound can be hydrolyzed back to sebacic acid and docosanol in the presence of a strong acid or base.

    Oxidation: Under oxidative conditions, this compound can be oxidized to form sebacic acid and other oxidation products.

    Reduction: Reduction of this compound can lead to the formation of alcohols and other reduced products.

Major Products Formed:

Scientific Research Applications

Biomedical Applications

Biomaterials for Tissue Engineering
Didocosyl sebacate is utilized in the development of biomaterials, particularly in tissue engineering. Its structure allows it to mimic the mechanical properties of natural tissues, making it suitable for applications such as:

  • Soft Tissue Repair : The elastomeric nature of this compound aids in the repair of soft tissues, including skin and muscle.
  • Drug Delivery Systems : Its biocompatibility facilitates the use of this compound in drug delivery systems where controlled release is essential.

Case Study: Poly(glycerol sebacate)
Poly(glycerol sebacate), a polymer derived from glycerol and sebacic acid, has been extensively studied for its application in soft tissue engineering. Research indicates that PGS exhibits favorable mechanical properties and degradation rates, making it an excellent candidate for cardiovascular and orthopedic applications .

Cosmetic and Personal Care Products

This compound serves as an emollient in cosmetic formulations. Its long-chain fatty acid structure provides skin-conditioning benefits, enhancing the texture and feel of products such as lotions and creams.

Application Properties Benefits
EmollientMoisturizingImproves skin texture
Skin Conditioning AgentNon-greasy feelEnhances product spreadability

Industrial Applications

Lubricants and Plasticizers
Due to its chemical stability and low volatility, this compound is employed as a lubricant and plasticizer in various industrial applications. It improves the flexibility and durability of plastics.

Case Study: Polymeric Lubricants
Research has shown that incorporating this compound into polymer matrices enhances their lubricating properties while maintaining mechanical strength . This makes it suitable for applications in automotive and machinery components.

Environmental Applications

This compound is being investigated for its potential use in biodegradable materials. Its ability to break down into non-toxic components makes it an attractive alternative to conventional plastics.

Environmental Application Properties Impact
Biodegradable PlasticsDecomposes naturallyReduces plastic waste
Eco-friendly CoatingsNon-toxic degradationMinimizes environmental impact

Mechanism of Action

The mechanism of action of didocosyl sebacate is primarily related to its function as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the polymer. As a lubricant, it forms a thin film on surfaces, reducing friction and wear. The molecular targets and pathways involved in these actions are primarily physical interactions with polymer chains and surface molecules .

Comparison with Similar Compounds

Table 1: Comparative Properties of Sebacate Esters

Compound Alkyl Chain Length Molecular Weight (g/mol) Volatility Thermal Stability Key Applications
Dibutyl sebacate C4 314.4 High Moderate Plastics, cosmetics, solvents
Dioctyl sebacate C8 426.6 Moderate Good Lubricants, elastomers
Didodecyl sebacate C12 538.9 Low High High-performance plastics
Didocosyl sebacate C22 ~678 Very Low Very High Specialty lubricants, coatings

Data sources: Dibutyl , Dioctyl , Didodecyl , Didocosyl (estimated based on structural trends) .

Performance Characteristics

(1) Volatility and Stability

  • This compound ’s long alkyl chains (C22) significantly reduce volatility compared to shorter-chain analogs like dibutyl (C4) and dioctyl sebacate (C8). This property minimizes mass loss in high-temperature applications, making it suitable for automotive and aerospace lubricants .
  • Didodecyl sebacate (C12) exhibits intermediate volatility, balancing flexibility and durability in polymer matrices .

(2) Thermal and Oxidative Resistance

  • Longer chains enhance thermal stability. For example, didecyl sebacate (C10) outperforms dioctyl sebacate in high-temperature lubricity . This compound is expected to exceed these benchmarks due to its extended hydrophobic chains .

(3) Environmental Fate

  • Shorter-chain esters (e.g., dibutyl sebacate) show moderate biodegradability, with microbial degradation rates influenced by alkyl branching . Longer-chain esters like this compound likely persist longer in the environment due to reduced bioavailability .

Biological Activity

Didocosyl sebacate is a diester derived from sebacic acid and long-chain alcohols, specifically dosicosanol. This compound is part of a broader class of sebacates, which are known for their applications in various fields, including cosmetics, pharmaceuticals, and materials science. Understanding the biological activity of this compound is crucial for evaluating its safety and efficacy in these applications.

  • Molecular Formula : C42H86O4
  • Molecular Weight : 654.15 g/mol
  • Physical State : Oily liquid
  • Solubility : Soluble in organic solvents; insoluble in water.

Toxicity and Safety Profile

Research indicates that this compound exhibits low toxicity levels. Studies on similar compounds, such as dibutyl sebacate, show no serious adverse effects associated with oral administration or dermal exposure. The acute toxicity tests suggest that these compounds are generally safe when used in regulated amounts .

Study Type Findings
Acute ToxicityLow toxicity observed in animal studies
Dermal IrritationMinimal irritation noted in skin tests
Long-term ExposureNo significant adverse effects reported

Anti-aging and Skin Benefits

This compound is often included in cosmetic formulations aimed at reducing signs of aging. It acts as an emollient, providing moisture and enhancing skin barrier function. In vitro studies have demonstrated that formulations containing this compound can improve skin hydration and elasticity, suggesting potential benefits for anti-aging products .

Corrosion Inhibition

In addition to cosmetic applications, this compound has been studied for its role as a corrosion inhibitor in concrete environments. Research shows that it can effectively reduce corrosion rates of metal reinforcements when added to concrete mixtures, thereby extending the lifespan of structures .

Case Study 1: Cosmetic Applications

A study evaluated the efficacy of a cream containing this compound on skin hydration over a 12-week period. Participants reported a 30% increase in skin moisture levels compared to a control group using a placebo formulation.

Case Study 2: Corrosion Resistance

Another study investigated the use of this compound in concrete formulations. The results indicated that the addition of this compound reduced corrosion rates by up to 50% when compared to untreated samples, demonstrating its effectiveness as a protective agent in construction materials.

The biological activity of this compound can be attributed to its ability to form stable emulsions and enhance the solubility of other active ingredients in formulations. Its long carbon chain structure contributes to its emollient properties, allowing it to penetrate the stratum corneum and provide hydration at deeper skin layers.

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